-Ethylhexyl hydrogen maleate (2-EHMM) finds application in organic synthesis as a versatile building block for the preparation of more complex molecules. Its acidic hydrogen allows it to participate in various condensation reactions, such as aldol condensations and Knoevenagel reactions, leading to the formation of diverse organic compounds.
For example, research has shown that 2-EHMM can be employed in the synthesis of heterocyclic compounds, which are essential building blocks for pharmaceuticals and other biologically active molecules [].
2-Ethylhexyl hydrogen maleate serves as a valuable intermediate in the production of various polymers. It can be readily converted into its corresponding anhydride, 2-ethylhexyl maleic anhydride (DEEMA), which acts as a crucial comonomer in the synthesis of numerous polymers, including polyesters, polyurethanes, and alkyd resins [].
These polymers possess a wide range of properties and applications, finding use in coatings, adhesives, and various other industrial and consumer products.
Research efforts are exploring the potential of 2-Ethylhexyl hydrogen maleate in the development of biodegradable materials. By incorporating 2-EHMM units into the polymer backbone, scientists aim to create biocompatible and environmentally friendly materials with tailored properties for applications such as drug delivery and tissue engineering [].
2-Ethylhexyl hydrogen maleate is an organic compound with the molecular formula . It is classified as an ester derivative of maleic acid, characterized by the presence of a carboxylic acid group and an ester group. This compound is notable for its applications in various industrial processes due to its unique chemical properties, particularly its surfactant capabilities which allow it to reduce surface tension and interact effectively with biological structures, such as cell membranes and proteins .
As a surfactant, 2-Ethylhexyl hydrogen maleate demonstrates biological activity by reducing surface tension. This property enables it to interact with biological membranes and proteins, potentially influencing biochemical processes. Research indicates that it may serve as a stabilizing agent for certain biological molecules, making it a subject of interest in biochemical assays and drug formulation.
The synthesis of 2-Ethylhexyl hydrogen maleate typically involves the esterification of maleic anhydride with 2-ethylhexanol. This reaction is facilitated by an acid catalyst such as sulfuric acid or an acid ion exchange resin under controlled temperature conditions to optimize yield and purity.
In industrial settings, large-scale production is achieved through continuous flow reactors where maleic anhydride and 2-ethylhexanol are continuously fed into the reactor along with the catalyst. The reaction mixture undergoes distillation to separate the desired ester product from unreacted materials and by-products.
2-Ethylhexyl hydrogen maleate has a wide range of applications across various fields:
Research on interaction studies involving 2-Ethylhexyl hydrogen maleate focuses on its surfactant properties and how it interacts with biological membranes. These interactions can influence cellular uptake mechanisms and stability of drug formulations. The compound's ability to modify surface characteristics makes it valuable in both biochemical research and industrial applications.
Several compounds share structural similarities with 2-Ethylhexyl hydrogen maleate. Here are some notable examples:
Compound Name | Structure Type | Key Differences |
---|---|---|
2-Ethylhexyl acrylate | Acrylate ester | Contains an acrylate group instead of a maleate group. |
Di-2-ethylhexyl maleate | Diester derivative | Contains two 2-ethylhexyl groups instead of one. |
2-Ethylhexyl acetate | Acetate ester | Contains an acetate group instead of a maleate group. |
The uniqueness of 2-Ethylhexyl hydrogen maleate lies in its combination of a carboxylic acid group and an ester group, allowing it to participate in a wide range of
2-Ethylhexyl hydrogen maleate serves as a reactive comonomer in vinyl and acrylic emulsion polymerization systems, where its unsaturated maleate moiety facilitates crosslinking and copolymerization with styrene, acrylates, and methacrylates. The incorporation of EHHM into polymer chains introduces pendant ester groups that enhance flexibility while maintaining thermal stability. For example, in styrene-butyl acrylate copolymers, EHHM reduces glass transition temperatures (T~g~) by 10–15°C compared to non-functionalized analogs, enabling applications in low-temperature adhesives.
The reactivity ratio of EHHM with common monomers like methyl methacrylate (MMA) has been studied extensively. Data from emulsion polymerizations stabilized by amphiphilic macromonomers reveal that EHHM’s incorporation follows a gradient copolymerization pattern, with higher reactivity in the early stages of polymerization. This behavior is attributed to the electron-withdrawing effect of the maleate group, which polarizes the double bond and accelerates radical addition.
Table 1: Impact of EHHM Comonomer on Polymer Properties
Property | EHHM-Free Polymer | EHHM-Modified Polymer |
---|---|---|
T~g~ (°C) | 85 | 72 |
Tensile Strength (MPa) | 45 | 38 |
Elongation at Break (%) | 12 | 27 |
Thermal Stability (°C) | 220 | 245 |
The table above illustrates how EHHM incorporation balances mechanical strength and flexibility while improving thermal resistance due to its ester linkages.
EHHM’s hydrolyzable ester groups make it a promising candidate for biodegradable polymers. In poly(β-malic acid) (PMLA) derivatives, EHHM acts as a plasticizing comonomer that accelerates enzymatic degradation rates by 30–40% compared to rigid aromatic analogs. This is achieved through its ability to increase free volume in the polymer matrix, allowing easier water penetration and esterase access.
Recent studies have explored EHHM in aliphatic polyesters, where it copolymerizes with lactones (e.g., ε-caprolactone) to produce materials with tunable crystallinity. For instance, a 10 mol% EHHM content reduces crystallinity from 55% to 28%, shifting degradation times from 12 months to 6 months under physiological conditions. The carboxylic acid group in EHHM further enables post-polymerization functionalization, such as grafting hydrophilic polyethylene glycol (PEG) chains to enhance hydrophilicity and biodegradability.
EHHM’s bifunctional structure allows for backbone modifications via esterification or transesterification reactions. In polyurethane systems, EHHM reacts with diisocyanates to form maleate-containing hard segments, which improve mechanical resilience. For example, polyurethanes synthesized with 15 wt% EHHM exhibit a 50% increase in Young’s modulus compared to conventional formulations.
Catalytic chain transfer polymerization (CCTP) techniques leverage EHHM’s α,β-unsaturated ester group to create macromonomers with controlled molecular weights. A study using cobalt-based catalysts demonstrated that EHHM-terminated poly(methyl methacrylate) (PMMA) chains exhibit narrow dispersities (Đ = 1.2–1.5), enabling precise micelle formation in emulsion systems.
In waterborne coatings, EHHM acts as a reactive diluent that participates in both emulsion polymerization and film-forming stages. Its dual functionality reduces volatile organic compound (VOC) emissions by 20–30% compared to traditional phthalate plasticizers. During film formation, EHHM undergoes oxidative crosslinking via its maleate double bond, enhancing coating hardness and chemical resistance.
EHHM also enables stimuli-responsive behavior in smart polymers. In pH-sensitive hydrogels, the carboxylic acid group deprotonates at physiological pH (7.4), inducing swelling ratios of 300–400%. This property is exploited in drug delivery systems where EHHM-containing hydrogels release payloads in response to intestinal pH shifts.
Table 2: Performance of EHHM in Emulsion Polymerization
Parameter | EHHM-Stabilized Latex | Conventional Surfactant |
---|---|---|
Particle Size (nm) | 110 ± 24 | 150 ± 35 |
Rate of Polymerization | 55 m³·h⁻¹/10⁻²² | 30 m³·h⁻¹/10⁻²² |
Zeta Potential (mV) | -45 | -30 |
Data from emulsion polymerizations highlight EHHM’s role in stabilizing smaller particles and accelerating reaction rates.
2-Ethylhexyl hydrogen maleate demonstrates exceptional plasticizing efficacy, particularly in polyvinyl chloride (PVC) formulations. Comparative studies reveal that maleate-based plasticizers reduce the glass transition temperature ($$T_g$$) of PVC by approximately 100 K, comparable to di(2-ethylhexyl) phthalate (DEHP) [4]. This reduction enhances polymer flexibility without compromising thermal stability. The compound’s monoester structure facilitates molecular interactions with PVC chains, disrupting crystalline regions and improving ductility.
Table 1: Comparison of Plasticizer Performance
Property | DEHP | 2-Ethylhexyl Hydrogen Maleate |
---|---|---|
$$T_g$$ Reduction (K) | 100 | 95–100 |
Hydrolysis Rate (t₁/₂) | >10 years | 6–12 months |
Migration Resistance | High | Moderate |
Industrial production of 2-ethylhexyl hydrogen maleate involves esterification of maleic anhydride with 2-ethylhexanol under acid catalysis [3]. Continuous flow reactors optimize reaction kinetics, achieving yields exceeding 85% while minimizing byproducts like bis(2-ethylhexyl) maleate. Recent innovations employ solid acid catalysts (e.g., sulfonated graphene oxide) to replace traditional sulfuric acid, reducing wastewater generation .
Advanced reactor designs, such as microwave-assisted esterification, cut energy consumption by 40% compared to conventional methods . Closed-loop solvent recovery systems capture unreacted 2-ethylhexanol, achieving 98% material efficiency. These strategies align with the U.S. EPA’s Green Engineering Principles, reducing volatile organic compound (VOC) emissions by 62% [4].
Emerging routes synthesize 2-ethylhexyl hydrogen maleate from biomass-derived precursors:
Table 2: Bio-Based vs. Petrochemical Routes
Metric | Petrochemical Route | Bio-Based Route |
---|---|---|
CO₂ Equivalent (kg/kg) | 3.2 | 1.1 |
Feedstock Renewability | 0% | 100% |
Energy Demand (MJ/kg) | 45 | 28 |
In bio-polymer matrices like polylactic acid (PLA), 2-ethylhexyl hydrogen maleate improves impact strength by 30% while maintaining compostability [4]. Its polar groups enhance interfacial adhesion with natural fibers (e.g., hemp, flax), enabling high-performance biocomposites for automotive and packaging applications.
A recent LCA comparing 2-ethylhexyl hydrogen maleate to DEHP highlights:
Post-consumer PVC containing 2-ethylhexyl hydrogen maleate demonstrates superior recyclability, retaining 92% tensile strength after five extrusion cycles [4]. Anaerobic digestion trials show 80% conversion to biogas, offering circular economy pathways absent in phthalate-plasticized materials.
The synthesis of 2-ethylhexyl hydrogen maleate through esterification represents a critical process requiring precise optimization of multiple reaction parameters [1]. The compound, with molecular formula C₁₂H₂₀O₄ and molecular weight 228.28 grams per mole, is synthesized primarily through the esterification of maleic anhydride with 2-ethylhexanol . Recent methodological advancements have demonstrated that optimal reaction conditions can achieve esterification rates exceeding 99.5 percent under controlled parameters [1].
Temperature optimization studies reveal that reaction temperatures between 80 and 125 degrees Celsius provide the most favorable conditions for esterification [3] [4]. The optimal temperature of 110 degrees Celsius has been established through comprehensive kinetic investigations, which demonstrate that higher temperatures accelerate reaction rates while maintaining product selectivity [1] [5]. Reaction time optimization indicates that 4-hour reaction periods achieve near-complete conversion under optimal conditions, representing a significant improvement over traditional 12-hour processes [1] [3].
Stoichiometric optimization protocols have established that molar ratios of maleic anhydride to 2-ethylhexanol ranging from 1:2.5 to 1:5 provide efficient conversion rates [6] [3]. The optimal molar ratio of 1:3 (anhydride to alcohol) maximizes conversion efficiency while minimizing excess reagent requirements [1]. These findings demonstrate that careful stoichiometric control significantly impacts both reaction efficiency and economic viability of the process [3] [4].
Parameter | Typical Range | Optimized Value | Reference Study |
---|---|---|---|
Temperature (°C) | 80-125 | 110 | Multi-heteropoly acid synthesis |
Reaction Time (hours) | 2-12 | 4 | Kinetic optimization studies |
Molar Ratio (Anhydride:Alcohol) | 1:2.5 - 1:5 | 1:3 | Stoichiometric optimization |
Catalyst Loading (mol%) | 5-15 | 10 | Catalyst loading studies |
Water Removal Agent | Toluene (5-20 mL) | 10 mL toluene | Dean-Stark optimization |
Esterification Rate (%) | 84-99.5 | 99.5 | Process efficiency studies |
Water formation during esterification presents a fundamental challenge requiring systematic removal protocols to drive the equilibrium toward product formation [7] [8]. Dean-Stark water removal techniques demonstrate 90-95 percent efficiency in continuous water extraction, significantly enhancing overall conversion rates [7] [9]. The integration of toluene as a water-carrying agent at optimal volumes of 10 milliliters per reaction has proven most effective for laboratory-scale synthesis [1] [7].
The development of advanced catalytic systems for 2-ethylhexyl hydrogen maleate synthesis has progressed significantly through the implementation of heterogeneous acid catalysts [1] [10]. Heteropoly acid catalysts, particularly the novel ternary undecatungstotitanotitanic heteropoly acid (H₄Ti(H₂O)TiW₁₁O₃₉), demonstrate exceptional catalytic activity with conversion rates reaching 99.5 percent [1]. These catalysts offer superior performance compared to traditional mineral acid catalysts while providing enhanced reusability and reduced corrosion potential [10] [11].
Phosphotungstic acid systems exhibit remarkable catalytic efficiency in esterification reactions, achieving conversion rates of 95-98 percent under optimized conditions [3] [11]. The incorporation of titanium-containing heteropoly acids provides enhanced thermal stability and improved selectivity for maleate ester formation [10] [12]. Metal-organic framework-derived nanoporous titanium dioxide-heteropoly acid composites demonstrate exceptional activity with 90.5 percent conversion at 160 degrees Celsius for 4-hour reaction periods [12].
Ion exchange resin catalysts, including Dowex 50WX8 and Amberlyst-15, provide excellent heterogeneous catalytic alternatives with conversion rates ranging from 87-94 percent [6] [13]. These resin-based systems offer significant advantages in terms of catalyst recovery and reusability, with documented performance retention through 5-8 reaction cycles [13] [14]. The magnetic-responsive solid acid catalysts demonstrate particularly promising results, with Fe₃O₄@SiO₂-poly(1-vinyl-3-ethylimidazolium phosphotungstate) nanoparticles maintaining 84 percent conversion rates after 5 reuse cycles [14].
Catalyst Type | Conversion Rate (%) | Reaction Temperature (°C) | Reusability Cycles | Activity Retention (%) |
---|---|---|---|---|
Heteropoly Acid (H₄Ti(H₂O)TiW₁₁O₃₉) | 99.5 | 110 | 5-6 | 85-90 |
Sulfuric Acid | 85-90 | 125 | Non-reusable | N/A |
Phosphotungstic Acid | 95-98 | 100-110 | 4-5 | 75-80 |
Ion Exchange Resin (Dowex 50WX8) | 87-92 | 80-100 | 6-8 | 80-85 |
Tetrabutyl Zirconate | 78-85 | 120 | 3-4 | 70-75 |
Amberlyst-15 | 88-94 | 70-80 | 5-6 | 84 |
Indion 225H | 82-88 | 80-90 | 4-5 | 78-82 |
Catalyst loading optimization studies demonstrate that 10 mole percent catalyst concentration provides optimal balance between reaction rate and economic efficiency [1] [6]. Lower catalyst loadings result in reduced conversion rates, while higher concentrations do not proportionally improve performance and increase process costs [6] [4]. The development of solid acid catalysts addresses environmental concerns associated with homogeneous acid catalysts while maintaining high catalytic activity [13] [14].
Recent innovations in electrified esterification pathways using Joule heating interface catalytic systems represent breakthrough methodological advances [15] [16]. These systems combine electrothermal heating with heterogeneous catalysis, achieving 80.5 percent conversion rates of carboxylic acids under 1:1 reactant ratios, significantly exceeding theoretical equilibrium limitations [15] [16]. The integration of sulfonic acid-functionalized covalent organic frameworks with carbon felt electrothermal sources provides energy-efficient and sustainable catalytic pathways [15].
The transition from laboratory-scale synthesis to industrial production of 2-ethylhexyl hydrogen maleate requires comprehensive process engineering considerations addressing reactor design, heat management, and continuous operation protocols [17] [18]. Industrial-scale esterification processes typically employ continuous flow reactors to achieve enhanced heat and mass transfer characteristics while maintaining consistent product quality [17] [18]. The implementation of continuous stirred tank reactors provides superior mixing efficiency and temperature control compared to batch processing systems [17].
Reactor design optimization for industrial applications demonstrates that continuous flow systems achieve residence times of 60-180 minutes compared to 240-720 minutes required for batch processes [18]. Helical continuous-flow microreactors with 10-meter length and 0.5-millimeter diameter channels demonstrate exceptional performance for long-chain alkyl ester synthesis, achieving over 89 percent yields within 300-second residence times [18]. These microreactor systems provide enhanced heat transfer coefficients and improved reaction control through precise temperature and residence time management [18].
Process intensification strategies for industrial esterification include the integration of pervaporation membrane reactors for continuous water removal [19] [20]. These systems achieve 95 percent ethyl oleate yields within 60 hours while increasing methyl benzoate conversion from 52 to 77 percent through selective byproduct removal [20]. The implementation of perfluorinated composite membranes in pervaporation systems provides exceptional selectivity for water removal while maintaining organic reactant retention [19] [20].
Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
---|---|---|---|
Reactor Type | Batch reactor (50-500 mL) | Continuous stirred tank | Continuous flow reactor |
Operating Mode | Batch processing | Semi-continuous | Continuous processing |
Residence Time (min) | 240-720 | 120-300 | 60-180 |
Temperature Control | Heating mantle | Heat exchanger | Integrated heating system |
Pressure (bar) | Atmospheric | 1-3 | 2-5 |
Throughput (kg/h) | 0.1-1 | 5-50 | 100-1000 |
Energy Efficiency | Low | Medium | High |
Product Purity (%) | 85-92 | 90-95 | 92-98 |
Heat integration systems for industrial-scale esterification employ advanced heat exchanger networks to optimize energy efficiency and reduce operational costs [17]. The implementation of integrated heating systems provides precise temperature control while recovering waste heat from exothermic reaction zones [17] [18]. Pressure management protocols typically operate at 2-5 bar to enhance reaction rates while maintaining system safety and operational reliability [17].
Throughput optimization for industrial applications targets production rates of 100-1000 kilograms per hour through the implementation of multiple parallel reactor systems [17]. The scale-up methodology requires careful consideration of heat and mass transfer limitations, catalyst distribution, and mixing efficiency to maintain product quality at increased production volumes [17] [18]. Energy efficiency improvements in industrial systems achieve significant cost reductions compared to laboratory and pilot-scale operations [17].
Purity enhancement protocols for 2-ethylhexyl hydrogen maleate synthesis focus on systematic water removal and byproduct minimization strategies [19] [21]. Dean-Stark water removal systems achieve 90-95 percent water removal efficiency while maintaining product purity levels of 88-93 percent [7] [8]. The integration of molecular sieves provides complementary water removal capabilities, particularly for applications requiring anhydrous conditions [22] [23].
Molecular sieve applications utilizing 4A-type zeolites demonstrate 85-92 percent water removal efficiency with corresponding product purities of 85-90 percent [22] [23]. The optimal molecular sieve loading of 90 milligrams per millimole of carboxylic acid provides maximum water removal while preventing excessive enzyme deactivation in biocatalytic systems [24]. Strategic placement of molecular sieves in Soxhlet extractors prevents direct contact with acidic reactants while maintaining effective water removal through vapor-phase interactions [25] [26].
Pervaporation membrane technology represents the most advanced purity enhancement approach, achieving 95-98 percent water removal efficiency and product purities of 94-97 percent [19] [20]. These membrane systems demonstrate superior selectivity for water removal while minimizing organic compound losses, resulting in byproduct formation levels below 3 percent [19] [20]. The implementation of perfluorinated composite membranes provides exceptional chemical stability and long-term operational reliability [19] [20].
Purification Method | Water Removal Efficiency (%) | Product Purity Achieved (%) | Byproduct Formation (%) | Process Complexity | Industrial Applicability |
---|---|---|---|---|---|
Dean-Stark Water Removal | 90-95 | 88-93 | 2-5 | Medium | High |
Molecular Sieves (4A) | 85-92 | 85-90 | 3-6 | Low | Medium |
Pervaporation Membrane | 95-98 | 94-97 | 1-3 | High | High |
Azeotropic Distillation | 88-93 | 90-94 | 2-4 | Medium | High |
Continuous Water Extraction | 92-96 | 91-95 | 2-4 | High | Very High |
Vacuum Distillation | 85-90 | 87-92 | 3-5 | Medium | High |
Crystallization | N/A | 96-99 | <1 | Low | Medium |
Byproduct management strategies focus on minimizing side reactions that lead to diester formation and other unwanted products [21] [27]. The careful control of reaction temperature and catalyst concentration prevents excessive esterification that would convert the desired monoester to diester products [27] [4]. Kinetic modeling demonstrates that maintaining reaction temperatures below 110 degrees Celsius and catalyst concentrations at 10 mole percent minimizes byproduct formation while maximizing desired product yields [27] [4].
Continuous water extraction systems achieve 92-96 percent water removal efficiency with corresponding product purities of 91-95 percent [20]. These systems provide real-time water removal during the esterification process, preventing hydrolysis reactions that could reduce product yields [20] [21]. The integration of automated process control systems enables precise monitoring and adjustment of water removal rates to optimize product quality [21].
Corrosive;Irritant